3-Iodo-7-(trifluoromethyl)-1H-indazole
Overview
Description
3-Iodo-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-(trifluoromethyl)-1H-indazole typically involves multi-step reactions. One common method includes the use of ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides. The process begins with a copper-free alkynylation, followed by base-catalyzed cyclization to form the indazole core. Electrophilic iodination and subsequent alkylation complete the synthesis .
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method is efficient and allows for the synthesis of various derivatives by reacting 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl and heteroaryl boronic acids in the presence of a tandem catalyst .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-7-(trifluoromethyl)-1H-indazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling is a prominent reaction, allowing the formation of carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as secondary amines (e.g., diethylamine, piperidine) are commonly used.
Cross-Coupling: Catalysts like XPhosPdG2/XPhos in the presence of K2CO3 in aqueous ethanol are employed.
Major Products:
Substitution Products: 4,7-diaminocoumarins when reacted with secondary amines.
Coupling Products: Various arylated derivatives depending on the boronic acids used.
Scientific Research Applications
3-Iodo-7-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through cross-coupling reactions.
Industry: Utilized in the production of dyes and other functional materials.
Mechanism of Action
The mechanism of action of 3-Iodo-7-(trifluoromethyl)-1H-indazole involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the iodine atom, facilitating its participation in substitution and coupling reactions. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
3-Iodo-7-dialkylaminocoumarins: These compounds also contain an iodine atom and exhibit similar reactivity in substitution reactions.
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the trifluoromethyl group and are synthesized using similar cross-coupling reactions.
Uniqueness: 3-Iodo-7-(trifluoromethyl)-1H-indazole is unique due to its specific combination of iodine and trifluoromethyl groups, which confer distinct reactivity and potential biological activity. This combination is less common in other indazole derivatives, making it a valuable compound for specialized applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-iodo-7-(trifluoromethyl)-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMQMUWZZHZEIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(F)(F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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